molecular formula C16H15NO4S B2543698 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259233-06-1

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No. B2543698
M. Wt: 317.36
InChI Key: KSRDRZAJMFVBIS-UHFFFAOYSA-N
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Description

The compound 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a chemical entity that appears to be a derivative of benzoic acid with a sulfonylamino group and a 4-methylphenyl ethenyl moiety attached to its structure. This type of compound could potentially exhibit interesting physicochemical properties and biological activities, as suggested by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been reported using various strategies. For instance, a radical relay strategy has been employed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation using a photocatalyst . Another approach involves the multi-step synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which includes the use of N-acyl-α-amino acids and 1,3-oxazoles . Additionally, tert-butyl hydroperoxide-initiated radical cyclization has been used to synthesize 3-(arylsulfonyl)benzothiophenes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1H NMR . Similarly, the structures of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were confirmed by UV-Vis, FT-IR, MS, 1H- and 13C-NMR data . These techniques could be applied to determine the molecular structure of 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]

Scientific Research Applications

Protective Groups in Organic Synthesis

The 2-(4-methylphenylsulfonyl)ethenyl group (Tsv) has been explored for protecting the NH group in various compounds, showcasing its utility in organic synthesis. The stability of these groups under different conditions and their selective removal demonstrates their significance in the synthesis of complex molecules (Petit et al., 2014).

Metal Extraction and Supramolecular Chemistry

Sulfonyl-bridged oligo(benzoic acid)s have shown potential in metal extraction, particularly for lanthanoid ions. The structure and extractability relationships elucidated through X-ray analysis contribute to understanding supramolecular interactions and their applications in separation technologies (Morohashi et al., 2014).

Photochemical Synthesis

Innovative methods for the alkenylation of C(sp3)–H bonds using sulfonylalkene units have been developed. This photochemically induced process opens new avenues for carbon skeleton extension, highlighting the role of sulfonyl groups in facilitating such transformations (Amaoka et al., 2014).

Catalysis and Functionalization

The catalytic meta-C–H functionalization of benzoic acid derivatives using a sulfonamide template has been reported, showcasing a novel approach to selectively modifying benzoic acid scaffolds. This method broadens the scope of C–H activation strategies in organic synthesis (Li et al., 2016).

Conductivity Enhancement in Materials Science

Studies on the conductivity enhancement of polymeric materials treated with benzoic acid illustrate the potential for improving electronic device performance. This work contributes to the development of more efficient and flexible organic light-emitting devices (Kang et al., 2021).

Antimicrobial Applications

The synthesis and antimicrobial activity of 4-(substituted phenylsulfonamido)benzoic acids highlight their potential as bioactive compounds. The high yields and characterization of these sulfonamides underscore their significance in medicinal chemistry (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDRZAJMFVBIS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methylphenyl)ethenesulfonamido]benzoic acid

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